2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 2098000-65-6
VCID: VC3197849
InChI: InChI=1S/C10H15ClF3NO2/c1-3-17-9(10(12,13)14)4-5-15(6-9)8(16)7(2)11/h7H,3-6H2,1-2H3
SMILES: CCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F
Molecular Formula: C10H15ClF3NO2
Molecular Weight: 273.68 g/mol

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

CAS No.: 2098000-65-6

Cat. No.: VC3197849

Molecular Formula: C10H15ClF3NO2

Molecular Weight: 273.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one - 2098000-65-6

Specification

CAS No. 2098000-65-6
Molecular Formula C10H15ClF3NO2
Molecular Weight 273.68 g/mol
IUPAC Name 2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H15ClF3NO2/c1-3-17-9(10(12,13)14)4-5-15(6-9)8(16)7(2)11/h7H,3-6H2,1-2H3
Standard InChI Key YPAAWFYFGYPOJM-UHFFFAOYSA-N
SMILES CCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F
Canonical SMILES CCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one belongs to the class of functionalized pyrrolidine derivatives. The compound features a five-membered pyrrolidine ring with an ethoxy and trifluoromethyl group at the 3-position, and a 2-chloropropanoyl group attached to the nitrogen atom. This structural arrangement creates multiple stereocenters, potentially leading to different stereoisomers with varying biological activities.

The molecular formula of this compound is C₁₀H₁₅ClF₃NO₂, with an approximate molecular weight of 287.68 g/mol. The presence of the trifluoromethyl group likely increases the lipophilicity of the molecule, an important parameter for drug-like compounds as it affects absorption, distribution, metabolism, and excretion (ADME) properties. Similar compounds with trifluoromethyl substituents demonstrate enhanced metabolic stability and membrane permeability.

The chlorinated ketone functionality makes the compound potentially reactive, which may be advantageous for certain chemical transformations or covalent interactions with biological targets. Similar to compounds described in pharmaceutical research, this reactive moiety could serve as a versatile handle for further derivatization.

Table 1.1. Estimated Physical Properties of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

PropertyEstimated ValueBasis for Estimation
Molecular Weight287.68 g/molCalculated from molecular formula
LogP2.5-3.5Based on similar trifluoromethylated compounds
AppearanceColorless to pale yellow liquid or solidCommon for similar compounds
SolubilitySoluble in dichloromethane, methanol, DMSO; Limited water solubilityBased on functional group analysis
StabilitySensitive to nucleophiles, potentially moisture-sensitiveDue to chloroketone functionality

Synthesis and Preparation

The synthesis of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one would likely involve a multi-step process. Based on synthetic approaches for similar compounds, a retrosynthetic analysis suggests two key disconnections: formation of the amide bond and preparation of the 3-ethoxy-3-(trifluoromethyl)pyrrolidine intermediate.

The final step in the synthesis would involve an acylation reaction between 3-ethoxy-3-(trifluoromethyl)pyrrolidine and 2-chloropropanoyl chloride. Drawing from synthetic procedures in the literature for similar reactions, this coupling would likely proceed under mild conditions with an appropriate base to scavenge the generated HCl .

The preparation of the pyrrolidine intermediate would require installation of both the trifluoromethyl and ethoxy groups at the 3-position. Trifluoromethylation chemistry has advanced significantly in recent years, with several methods available including nucleophilic, electrophilic, and radical approaches.

Table 1.2. Proposed Synthetic Route for 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

StepReactionReagents and ConditionsExpected Yield
1Preparation of 3-(trifluoromethyl)pyrrolidin-3-olPyrrolidine-3-one, CF₃TMS, catalyst, MeCN, 0°C to rt60-75%
2Ethoxylation of pyrrolidin-3-olIntermediate from step 1, ethyl iodide, NaH, DMF, 0°C to rt70-85%
3Acylation with 2-chloropropanoyl chloride3-ethoxy-3-(trifluoromethyl)pyrrolidine, 2-chloropropanoyl chloride, TEA or DIEA, DCM, 0°C to rt75-90%
4PurificationColumn chromatography, silica gel, gradient elution with EtOAc/hexanes>95% purity

Following synthesis, purification would likely employ flash chromatography using a pre-packed silica gel column with gradient elution, similar to procedures described for related compounds . The reaction progress could be monitored using thin-layer chromatography or liquid chromatography-mass spectrometry.

Chemical Reactivity

The reactivity of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is largely determined by its key functional groups, with the chlorinated ketone moiety being particularly significant. This α-chloroketone functionality is susceptible to various nucleophilic substitution reactions, making it a versatile intermediate for further transformations.

The compound contains multiple reactive sites that can undergo diverse chemical reactions. The carbonyl group can participate in reduction, condensation, and addition reactions. The chlorine atom at the α-position relative to the carbonyl is particularly electrophilic and can be displaced by various nucleophiles including amines, thiols, and alkoxides. This reactivity pattern is similar to other chlorinated ketones described in pharmaceutical research.

The trifluoromethyl group, while generally stable, contributes significantly to the electronic properties of the molecule. It acts as an electron-withdrawing group, potentially influencing reactivity at other positions. The ethoxy group could undergo cleavage under strong acidic conditions, providing another handle for derivatization.

Table 1.3. Predicted Reactivity Profile of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

Functional GroupReactivityPotential TransformationsReaction Conditions
α-ChloroketoneHighNucleophilic substitutionVarious nucleophiles, mild conditions
DehydrohalogenationBases (TEA, DBU), moderate temperatures
ReductionNaBH₄, LiAlH₄, low temperatures
CarbonylModerateCondensation with aminesPrimary amines, catalytic acid, reflux
Wittig reactionPhosphonium ylides, THF, variable temperatures
HydrolysisAqueous base, room temperature
TrifluoromethylLowElectronic influenceAffects adjacent reactions
EthoxyModerateCleavageStrong acids (HBr, HI), heat
Pyrrolidine ringLowConformational flexibilityInfluences reaction stereoselectivity
Structural FeaturePotential Biological RelevanceSimilar Compounds
Pyrrolidine scaffoldCNS activity, enzyme inhibitionNumerous pharmaceutical agents
Trifluoromethyl groupEnhanced metabolic stability, increased lipophilicityTrifluoromethylated pyridines and related compounds
α-ChloroketoneCovalent binding to biological nucleophilesVarious covalent enzyme inhibitors
Amide functionalityHydrogen bonding with target proteinsPeptide-like pharmaceuticals

An important consideration for compounds of this structural class is their potential interaction with lysosomal phospholipase A2 (LPLA2). Structurally related cationic amphiphilic drugs have been shown to inhibit this enzyme, potentially leading to phospholipidosis, a form of drug-induced toxicity characterized by excessive accumulation of phospholipids in tissues . The presence of both lipophilic (trifluoromethyl) and basic (pyrrolidine) moieties in the title compound suggests it may exhibit similar properties, necessitating careful evaluation for this potential liability.

Analytical Characterization

Comprehensive analytical characterization of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one would involve a combination of spectroscopic, chromatographic, and physical techniques. Based on analytical protocols employed for related compounds, several key methods would be particularly valuable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical structural information. The ¹H NMR spectrum would reveal characteristic signals for the pyrrolidine ring protons, ethoxy group, and the methyl group of the propanoyl moiety. The presence of the trifluoromethyl group would be readily apparent in both ¹³C NMR (as a quartet due to C-F coupling) and ¹⁹F NMR spectra. Similar compounds exhibit characteristic chemical shifts that can guide spectral assignment .

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. For compounds of this class, electrospray ionization (ESI) in positive mode typically produces abundant [M+H]⁺ ions and characteristic fragmentation patterns .

Table 1.5. Predicted Analytical Characterization Data

TechniqueExpected FeaturesBasis for Prediction
¹H NMRSignals at δ ~1.1-1.3 (CH₃ of ethoxy), ~1.7-1.8 (CH₃ of propanoyl), ~3.4-3.6 (CH₂ of ethoxy), ~3.5-3.7 (pyrrolidine CH₂), ~4.6-4.8 (CHCl)Based on similar compounds
¹³C NMRCarbonyl carbon (~170 ppm), CF₃ group (quartet, ~125 ppm), CHCl (~55 ppm)Typical chemical shifts for these functional groups
¹⁹F NMRSignal for CF₃ around -65 to -75 ppmTypical for trifluoromethyl groups
Mass Spectrum[M+H]⁺ at m/z 288, [M+Na]⁺ at m/z 310Calculated from molecular formula
HPLCRetention time dependent on specific methodWould require standardization
IRBands at ~1650-1700 cm⁻¹ (C=O), ~1100-1200 cm⁻¹ (C-F)Characteristic absorptions

Chromatographic methods would be essential for assessing purity and monitoring reactions. High-performance liquid chromatography (HPLC) coupled with UV detection and/or mass spectrometry would provide sensitive and specific analysis. For reaction monitoring and preliminary purification, thin-layer chromatography (TLC) with appropriate visualization methods would be valuable .

AspectRecommendationRationale
Personal ProtectionChemical-resistant gloves, safety goggles, lab coat, appropriate respiratory protectionPotential skin and respiratory sensitizer
StorageStore in tightly closed containers in a cool, dry place away from incompatible materialsPrevent hydrolysis and degradation
StabilityMay be sensitive to moisture and heat; potential for hydrolysis of the chloroketoneChemical reactivity of α-chloroketone
IncompatibilitiesStrong oxidizers, strong bases, reducing agents, nucleophilic compoundsChemical reactivity profile
Toxicological ConcernsPotential LPLA2 inhibition leading to phospholipidosisBased on structural similarity to known inhibitors
DisposalDispose as hazardous waste according to local regulationsEnvironmental and safety considerations

Any research utilizing this compound should implement appropriate risk assessment protocols and establish exposure limits based on structural analogy to compounds with known toxicological profiles. Due to the limited specific safety data, a conservative approach to handling is strongly recommended.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator